

Solubility Profile of 5-Bromo-2-iodo-3-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-iodo-3-methoxypyridine
Cat. No.:	B1290994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Bromo-2-iodo-3-methoxypyridine** in organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide focuses on reported qualitative solubility and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows research and drug development professionals to accurately assess the solubility of **5-Bromo-2-iodo-3-methoxypyridine** in relevant solvent systems for applications such as reaction chemistry, purification, and formulation.

Introduction to 5-Bromo-2-iodo-3-methoxypyridine

5-Bromo-2-iodo-3-methoxypyridine is a halogenated pyridine derivative with the chemical formula C₆H₅BrINO and a molecular weight of 313.92 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of bromo, iodo, and methoxy functional groups on the pyridine ring imparts unique reactivity and physicochemical properties, including its solubility characteristics. A thorough understanding of its solubility is critical for its effective use in various chemical processes.

Data Presentation: Solubility of 5-Bromo-2-iodo-3-methoxypyridine

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for **5-Bromo-2-iodo-3-methoxypyridine** in a range of organic solvents. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below. For precise quantitative applications, it is highly recommended that experimental determination of solubility be performed.

Solvent	Qualitative Solubility
Chloroform	Slightly Soluble
Methanol	Slightly Soluble
Dichloromethane	Soluble
Water	Insoluble ^[1]

Note: The term "Slightly Soluble" indicates that the compound has limited solubility, while "Soluble" suggests a greater capacity for dissolution. These qualitative descriptors are not a substitute for experimentally determined quantitative data.

Experimental Protocols: Determination of Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of **5-Bromo-2-iodo-3-methoxypyridine** in an organic solvent. This protocol is based on established methods such as the OECD Test Guideline 105 (Flask Method) and the USP General Chapter <1236> (Saturation Shake-Flask Method).^{[2][3][4][5][6][7]}

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then measured using a suitable analytical method.

Materials and Equipment

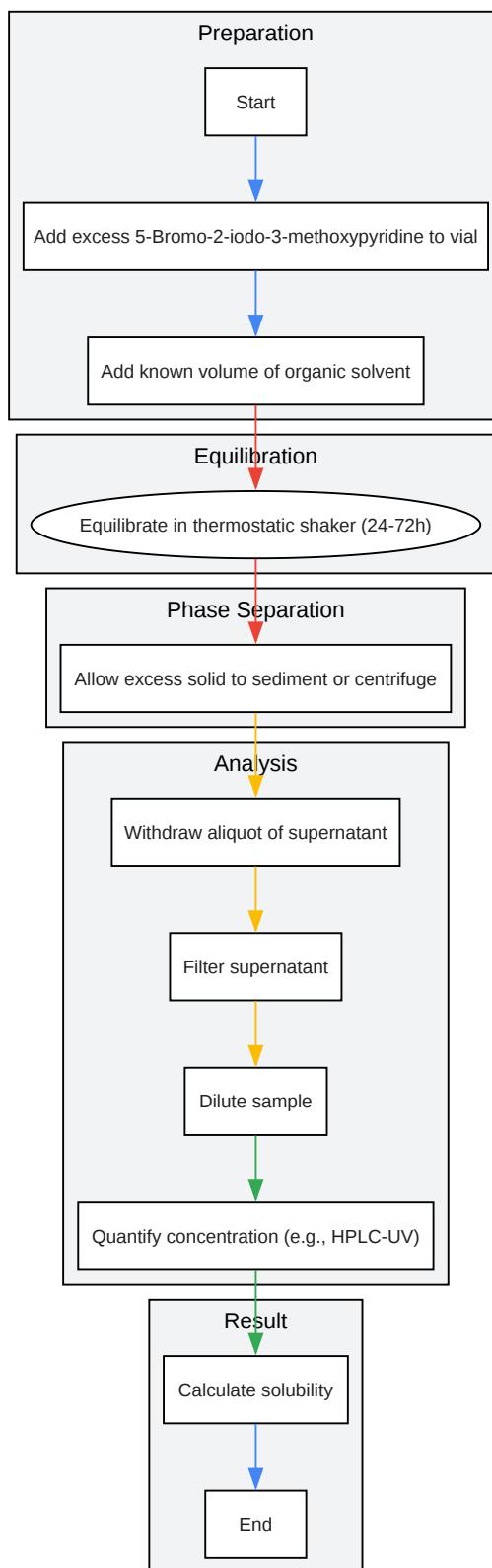
- **5-Bromo-2-iodo-3-methoxypyridine** (solid)
- Selected organic solvents (analytical grade)

- Glass vials with screw caps or glass-stoppered flasks
- Thermostatic shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure

- Preliminary Test:
 - To estimate the approximate solubility, add a small, known amount of **5-Bromo-2-iodo-3-methoxypyridine** to a vial.
 - Incrementally add a known volume of the solvent while vortexing or shaking until the solid is completely dissolved. This provides a rough estimate of the solubility and helps in planning the definitive experiment.
- Definitive Experiment (Saturation Shake-Flask Method):
 - Sample Preparation: Add an excess amount of solid **5-Bromo-2-iodo-3-methoxypyridine** to several glass vials or flasks. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.
 - Solvent Addition: Accurately add a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.
 - Equilibration: Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required can vary but is typically 24 to 72 hours. It is

recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).


- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
- Sample Withdrawal and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter that is compatible with the solvent and does not adsorb the solute.
- Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of **5-Bromo-2-iodo-3-methoxypyridine**.
- Calculation: Calculate the solubility of **5-Bromo-2-iodo-3-methoxypyridine** in the solvent, expressed in units such as mg/mL, g/100 mL, or mol/L.

Analytical Method Validation

The analytical method used for quantification should be validated to ensure accuracy, precision, linearity, and specificity for **5-Bromo-2-iodo-3-methoxypyridine** in the chosen solvent.

Mandatory Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **5-Bromo-2-iodo-3-methoxypyridine**.

[Click to download full resolution via product page](#)

Workflow for the Experimental Determination of Solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 [smolecule.com]
- 2. uspnf.com [uspnf.com]
- 3. oecd.org [oecd.org]
- 4. Solubility Measurements | USP-NF [uspnf.com]
- 5. filab.fr [filab.fr]
- 6. biorelevant.com [biorelevant.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Solubility Profile of 5-Bromo-2-iodo-3-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290994#5-bromo-2-iodo-3-methoxypyridine-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com